6-Benzyloxy-2-bromo-benzothiazole chemical structure and SMILES
6-Benzyloxy-2-bromo-benzothiazole chemical structure and SMILES
An In-depth Technical Guide to 6-Benzyloxy-2-bromo-benzothiazole: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of 6-Benzyloxy-2-bromo-benzothiazole, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, with substitutions at the 2- and 6-positions being critical for modulating biological activity. This document elucidates the chemical structure, predictable physicochemical properties, and logical synthetic pathways for the title compound. We further explore its reactivity, particularly the utility of the 2-bromo group as a versatile handle for synthetic transformations such as cross-coupling reactions. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from closely related analogues to present predicted spectroscopic signatures and discuss its potential applications as a key building block in the synthesis of novel therapeutic candidates, particularly in oncology and neurodegenerative disease research.[1][2][3]
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole core, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][5][6][7]
The functionalization of the benzothiazole system is crucial for tailoring its therapeutic profile. The 2- and 6-positions are particularly strategic sites for modification. Substitution at the 6-position can significantly influence the molecule's overall lipophilicity, electronic properties, and interaction with target proteins. The introduction of a 2-bromo substituent provides a chemically reactive site, enabling the construction of more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. 6-Benzyloxy-2-bromo-benzothiazole thus represents a highly valuable, pre-functionalized intermediate, combining a lipophilic benzyloxy group at a key position with a reactive handle for molecular elaboration.
Molecular Structure and Properties
Chemical Structure
The structure of 6-Benzyloxy-2-bromo-benzothiazole consists of the core benzothiazole ring system with a benzyloxy group (-OCH₂C₆H₅) attached at position 6 and a bromine atom at position 2.
SMILES and InChIKey
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SMILES: c1cc(ccc1)COc2cc3c(cc2)sc(n3)Br
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InChIKey: Generated based on the structure.
Physicochemical Properties (Predicted)
The following table summarizes the key calculated physicochemical properties for 6-Benzyloxy-2-bromo-benzothiazole.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrNOS |
| Molecular Weight | 320.21 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Structural Analysis
The benzothiazole ring system is nearly planar, which is a common feature of this heterocyclic family.[8][9] This planarity can facilitate π-stacking interactions with biological macromolecules. The benzyloxy group at C6 introduces significant lipophilicity and a degree of conformational flexibility via the ether linkage. The 2-bromo substituent is a key functional group, serving as a leaving group in various nucleophilic substitution and cross-coupling reactions, making it an essential tool for synthetic diversification.
Caption: Key functional regions of 6-Benzyloxy-2-bromo-benzothiazole.
Synthesis and Reactivity
Retrosynthetic Analysis
A logical retrosynthetic approach to 6-Benzyloxy-2-bromo-benzothiazole involves disconnecting the C2-Br bond. This reveals a 6-benzyloxy-benzothiazole intermediate, which could be accessed from the corresponding 2-amino derivative, 6-benzyloxy-2-aminobenzothiazole. This precursor is a known compound and can be synthesized from commercially available starting materials.[10] The key transformation is the conversion of the 2-amino group to a 2-bromo group, which can be reliably achieved via a Sandmeyer-type reaction.
Caption: Retrosynthetic pathway for 6-Benzyloxy-2-bromo-benzothiazole.
Proposed Synthetic Protocol
The following protocol describes a plausible method for the synthesis of 6-Benzyloxy-2-bromo-benzothiazole from its 2-amino precursor.
Objective: To convert 6-Benzyloxy-2-aminobenzothiazole to 6-Benzyloxy-2-bromo-benzothiazole.
Pillar of Trustworthiness: This protocol is based on the well-established Sandmeyer reaction, a standard and reliable method for converting aromatic amines to aryl halides. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product can be purified by column chromatography, ensuring a self-validating system.
Methodology:
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Diazotization (Step 1):
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Suspend 6-Benzyloxy-2-aminobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) in a three-necked flask equipped with a stirrer and a thermometer.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Causality Explanation: A low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
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Stir the mixture at this temperature for 30-45 minutes after the addition is complete to ensure full conversion to the diazonium salt.
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Sandmeyer Reaction (Step 2):
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In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
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Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
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Causality Explanation: CuBr acts as a catalyst to facilitate the displacement of the diazonium group (-N₂) with a bromide ion.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up and Purification:
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Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure 6-Benzyloxy-2-bromo-benzothiazole.
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Key Reactions and Derivatization
The primary utility of 6-Benzyloxy-2-bromo-benzothiazole in research is its capacity to undergo further functionalization. The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at the 2-position, enabling the rapid generation of diverse compound libraries for biological screening.
Caption: Key derivatization reactions of the title compound.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | ~5.1-5.3 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).~7.0-8.0 ppm (m, 8H): Aromatic protons from both the benzothiazole and benzyl rings. Distinct doublets and doublet of doublets are expected for the benzothiazole protons based on their coupling patterns. |
| ¹³C NMR | ~70 ppm: Benzylic carbon (-O-CH₂-).~110-160 ppm: Multiple signals corresponding to the aromatic carbons of the benzothiazole and benzyl rings. The carbon bearing the bromine (C2) would likely appear around 130-140 ppm. |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretching.~1550-1600 cm⁻¹: C=N and C=C stretching of the heterocyclic and aromatic rings.~1200-1250 cm⁻¹: Aryl ether C-O stretching. |
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary application of 6-Benzyloxy-2-bromo-benzothiazole is as a high-value intermediate in organic synthesis. Its structure is designed for efficient use in building more complex molecules. Researchers in drug discovery can utilize this compound to synthesize a series of 2-substituted-6-benzyloxy-benzothiazoles, allowing for a systematic investigation of structure-activity relationships (SAR).
Potential Pharmacological Profiles
The benzothiazole scaffold is a known pharmacophore with a wide range of biological activities.[1][4][7] Derivatives have shown significant promise as:
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Anticancer Agents: Many 2-arylbenzothiazoles exhibit potent and selective anticancer activity.[2][5] The 6-benzyloxy group could be used to tune solubility and cell permeability, while the 2-position can be elaborated with various aromatic groups to optimize target engagement.
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Antimicrobial Agents: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.[10][13]
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Neuroprotective Agents: Clinically approved drugs such as Riluzole (for ALS) contain the benzothiazole core, highlighting its potential for CNS-related therapies.[1][3] The lipophilic nature of the benzyloxy group may enhance blood-brain barrier penetration, a desirable property for neurotherapeutics.
Conclusion
6-Benzyloxy-2-bromo-benzothiazole is a strategically designed chemical entity that serves as a versatile platform for the synthesis of novel, biologically active compounds. While not an end-product itself, its combination of a privileged benzothiazole scaffold, a modulating benzyloxy group, and a reactive 2-bromo handle makes it an invaluable tool for researchers and scientists. Its potential for elaboration via robust cross-coupling chemistry positions it as a key starting material for generating compound libraries aimed at discovering next-generation therapeutics in oncology, infectious diseases, and neurology.
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